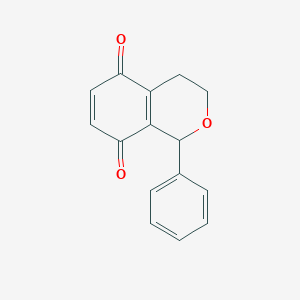
1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl- is a chemical compound that belongs to the class of benzopyran derivatives. This compound is known for its unique structure, which includes a benzopyran ring system fused with a dione moiety. It is often studied for its potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl- typically involves a cascade reaction. One common method includes the Michael addition, elimination of HBr, and O-alkylation between a dibromobenzoquinone derivative and β-ketoesters under basic conditions. The reaction using potassium carbonate and 18-crown-6 in tetrahydrofuran (THF) has been found to be optimal, yielding good results .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydrobenzopyran derivatives.
Scientific Research Applications
1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antibacterial, antitumor, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl- involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. Its antitumor effects could be related to the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
- 2H-1-Benzopyran, 3,4-dihydro-
- 3,4-dihydro-1H-2-benzopyran-1-one
- 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-
Comparison: 1H-2-Benzopyran-5,8-dione, 3,4-dihydro-1-phenyl- is unique due to its specific dione moiety and the phenyl group attached to the benzopyran ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to other benzopyran derivatives .
Properties
CAS No. |
82301-14-2 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-phenyl-3,4-dihydro-1H-isochromene-5,8-dione |
InChI |
InChI=1S/C15H12O3/c16-12-6-7-13(17)14-11(12)8-9-18-15(14)10-4-2-1-3-5-10/h1-7,15H,8-9H2 |
InChI Key |
LHYVUDJXYVKWET-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=C1C(=O)C=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















